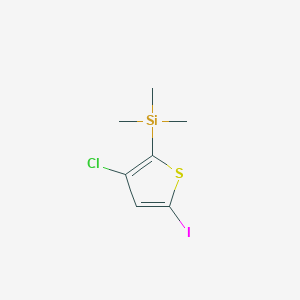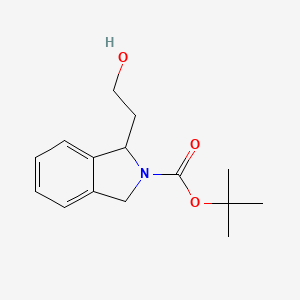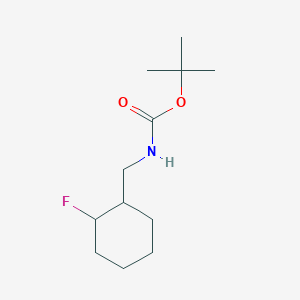![molecular formula C12H19NO6 B15308418 1-[(Tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid](/img/structure/B15308418.png)
1-[(Tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid is a chemical compound with the molecular formula C11H19NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Métodos De Preparación
The synthesis of 1-[(Tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid typically involves the protection of piperidine with a tert-butoxycarbonyl group. One common method is the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include automated processes and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
1-[(Tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the Boc group can be replaced by other functional groups using reagents like hydrochloric acid or trifluoroacetic acid.
Hydrolysis: The Boc group can be removed under acidic conditions to yield the free amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the Boc group results in the formation of piperidine-3,4-dicarboxylic acid.
Aplicaciones Científicas De Investigación
1-[(Tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(Tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions during multi-step synthesis. It can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amine group. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized .
Comparación Con Compuestos Similares
1-[(Tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid can be compared with other similar compounds, such as:
1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid: Similar in structure but with different substitution patterns on the piperidine ring.
Ethyl N-Boc-piperidine-4-carboxylate: Contains an ethyl ester group instead of a carboxylic acid group.
1-Boc-3-piperidone: Contains a ketone group instead of carboxylic acid groups.
These compounds share the Boc protecting group but differ in their functional groups and substitution patterns, which can influence their reactivity and applications.
Propiedades
Fórmula molecular |
C12H19NO6 |
|---|---|
Peso molecular |
273.28 g/mol |
Nombre IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C12H19NO6/c1-12(2,3)19-11(18)13-5-4-7(9(14)15)8(6-13)10(16)17/h7-8H,4-6H2,1-3H3,(H,14,15)(H,16,17) |
Clave InChI |
AWJIQTRKBLSMRN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloroimidazo[2,1-b][1,3]thiazole-6-carboxylicacidhydrochloride](/img/structure/B15308344.png)
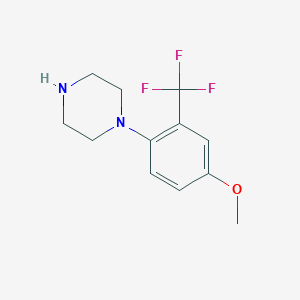
![Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride](/img/structure/B15308360.png)
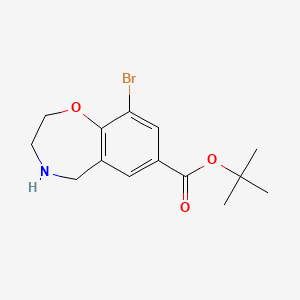
![4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B15308366.png)
